2-氯-3-(十二烷基氨基)萘-1,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

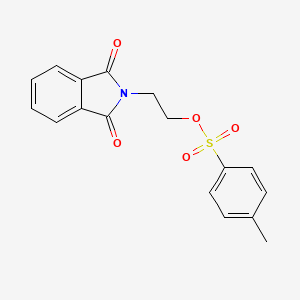

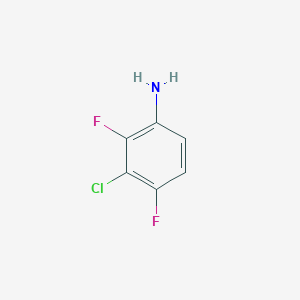

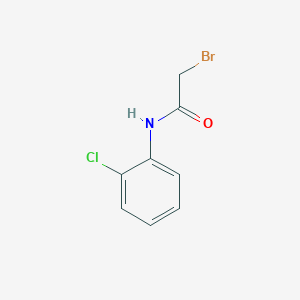

2-Chloro-3-(dodecylamino)naphthalene-1,4-dione is a derivative of naphthoquinones, which are secondary metabolites found in plants and used in traditional medicine to treat diverse human diseases . The chemical modification of naphthoquinones, such as introducing amines, amino acids, furan, pyran, pyrazole, triazole, indole, among other chemical groups, has been reported to improve their pharmacological properties .

Synthesis Analysis

Naphthalene-1,4-dione derivatives, including 2-Chloro-3-(dodecylamino)naphthalene-1,4-dione, are synthesized by directly introducing corresponding substituents into the naphthoquinone core in oxidative conditions .Molecular Structure Analysis

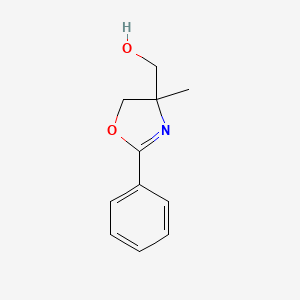

The molecular structure of 2-Chloro-3-(dodecylamino)naphthalene-1,4-dione is characterized by the presence of a naphthoquinone core, which is easily susceptible to reduction, oxidation, and addition of O-, N-, and S-nucleophiles .Chemical Reactions Analysis

The chemical reactions of 2-Chloro-3-(dodecylamino)naphthalene-1,4-dione are associated with its naphthoquinone core. This core is easily reduced by various agents and converted to 1,4-dihydroxynaphthalene .科学研究应用

Antimicrobial Activity

This compound has been reported to exhibit potent bactericidal activity against both growing and nutrient-starved phenotypically drug-resistant nongrowing bacteria . It could be a promising candidate for developing new antimicrobial agents, especially in the fight against tuberculosis.

Anti-inflammatory Properties

Derivatives of 3-(n-alkylamino)-1,4-naphthoquinone, which include compounds like 2-Chloro-3-(dodecylamino)naphthalene-1,4-dione, have shown various biological activities including anti-inflammatory effects . This suggests potential applications in treating inflammatory diseases.

Antiparasitic Effects

Some studies have indicated that certain analogs of this compound demonstrate gametocytocidal activity , which is effective against parasites at low concentrations (IC50 1 μM) . This points to its use in developing treatments for parasitic infections such as malaria.

Redox Cycling Properties

The compound’s scaffold has been identified as a novel redox cycling chemotype with significant potential in antituberculosis research . Its ability to undergo redox cycling makes it a valuable tool for studying bacterial metabolism and developing targeted therapies.

作用机制

未来方向

The information presented indicates that naphthoquinone derivatives could be considered for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria . The remarkable structural diversity of natural products offers a broad field to discover new compounds with important applications in chemistry, biology, and medicine .

属性

IUPAC Name |

2-chloro-3-(dodecylamino)naphthalene-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30ClNO2/c1-2-3-4-5-6-7-8-9-10-13-16-24-20-19(23)21(25)17-14-11-12-15-18(17)22(20)26/h11-12,14-15,24H,2-10,13,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBILEWJOUYQMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80286345 |

Source

|

| Record name | 2-chloro-3-(dodecylamino)naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-(dodecylamino)naphthalene-1,4-dione | |

CAS RN |

22272-20-4 |

Source

|

| Record name | NSC44942 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-3-(dodecylamino)naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Chloroanilino)methylidene]propanedinitrile](/img/structure/B1361501.png)

![S-[(1R,2R)-2-hydroxycyclopentyl] benzenecarbothioate](/img/structure/B1361518.png)